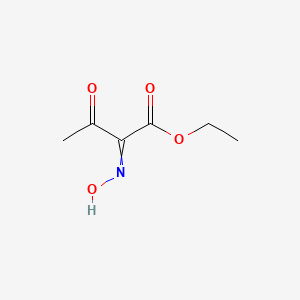

ethyl 2-hydroxyimino-3-oxobutanoate

Description

BenchChem offers high-quality ethyl 2-hydroxyimino-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-hydroxyimino-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxyimino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACSYDRIOYGJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 2-oximinoacetoacetate structure and molecular weight

Topic: Ethyl 2-oximinoacetoacetate: Structural Characterization, Synthesis, and Application in Heterocycle Formation Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-oximinoacetoacetate (CAS: 10379-59-6), formally ethyl 2-(hydroxyimino)-3-oxobutanoate, represents a critical

This guide provides a comprehensive technical breakdown of the molecule, from its tautomeric structural dynamics to its controlled synthesis via nitrosation. It concludes with a validated workflow for its application in generating substituted pyrroles—a structural motif ubiquitous in heme synthesis and modern pharmaceuticals (e.g., Atorvastatin).

Structural Characterization & Physical Properties

The molecule exists in a dynamic equilibrium, primarily favoring the oxime tautomer over the nitroso form due to conjugation stability.

Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-(hydroxyimino)-3-oxobutanoate | |

| Molecular Formula | ||

| Molecular Weight | 159.14 g/mol | Precision required for stoichiometry |

| CAS Number | 10379-59-6 | |

| Appearance | Viscous yellow oil or low-melting solid | Color intensity correlates to impurities |

| Solubility | Soluble in EtOH, AcOH, | Limited water solubility |

| Tautomerism | Oxime ( | Oxime is the thermodynamically stable form |

Isomerism and Spectroscopy

The oxime moiety (

-

Z-Isomer (Syn): Stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the ester carbonyl oxygen. This is typically the predominant form in non-polar solvents.

-

E-Isomer (Anti): Favored in polar protic solvents where intermolecular H-bonding dominates.

Diagnostic Spectral Signals (1H NMR in

-

1.35 (t, 3H,

-

2.40 (s, 3H,

-

4.35 (q, 2H,

-

10.0–11.5 (br s, 1H,

Synthesis: Nitrosation of Ethyl Acetoacetate

The standard preparation involves the electrophilic nitrosation of ethyl acetoacetate using sodium nitrite in acetic acid. This reaction relies on the enolization of the

Mechanistic Pathway

The reaction proceeds via the attack of the nitrosonium ion (

Figure 1: Mechanistic flow from the

Validated Experimental Protocol

Safety Note: This reaction generates exothermic heat and potentially toxic nitrogen oxides. Perform in a fume hood.

-

Reagent Setup:

-

Ethyl Acetoacetate: 1.0 eq (e.g., 13.0 g)

-

Glacial Acetic Acid: Solvent/Acid source (approx. 30 mL)

-

Sodium Nitrite (

): 1.1 eq (dissolved in minimum water)

-

-

Procedure:

-

Step A: Dissolve ethyl acetoacetate in glacial acetic acid in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents decomposition.

-

Step B: Add the aqueous

solution dropwise via an addition funnel. The rate should be slow enough to maintain the internal temperature below 10°C. -

Step C: Upon completion, allow the mixture to stir at room temperature for 1–2 hours.

-

Step D (Workup): Dilute with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water (to remove AcOH) and brine. Dry over

and concentrate.

-

-

Validation:

-

The product should appear as a viscous oil.

-

TLC: Stains positive (yellow/brown) with anisaldehyde or

. -

IR: Appearance of broad OH stretch (

) and shift in carbonyl frequency.

-

Application: The Knorr Pyrrole Synthesis

Ethyl 2-oximinoacetoacetate is rarely the end product; it is the "safe storage" form of ethyl 2-aminoacetoacetate .

The "In Situ" Reduction Strategy

In the Knorr synthesis, zinc dust is used to reduce the oxime to the amine in the presence of a second carbonyl partner (e.g., another equivalent of ethyl acetoacetate or acetylacetone). The newly formed amine immediately condenses with the partner to close the pyrrole ring.

Figure 2: The Knorr Pyrrole Synthesis workflow. The transient amine is captured immediately by the dicarbonyl partner.

Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

-

Mixture Preparation: In a flask, combine Ethyl 2-oximinoacetoacetate (1 eq) and Ethyl Acetoacetate (1 eq) in glacial acetic acid.

-

Reduction/Cyclization: Add Zinc dust (2.5 eq) in small portions.

-

Workup: Decant the hot solution into cold water. The pyrrole product typically precipitates as a solid.

-

Purification: Recrystallize from ethanol.

References

-

PubChem. (n.d.).[3] Ethyl oximinoacetoacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

-

Organic Syntheses. (1943). Ethyl

-Aminoacetoacetate Hydrochloride. Org. Synth. Coll. Vol. 2, p.202. (Demonstrates reduction of the oxime). Retrieved from [Link] -

Fischer, H. (1935). The Chemistry of Pyrroles. Organic Syntheses utilizing oximino-intermediates for porphyrin construction.[4][5]

Sources

safety data sheet SDS ethyl 2-hydroxyimino-3-oxobutanoate

This technical guide details the safety, handling, and application profile of Ethyl 2-hydroxyimino-3-oxobutanoate (CAS 609-08-5). It is designed for researchers and scale-up chemists, moving beyond standard compliance data to provide actionable, field-proven insights.

Synonyms: Ethyl isonitrosoacetoacetate; Ethyl 2-(hydroxyimino)-3-oxobutyrate CAS: 609-08-5 | Formula: C₆H₉NO₄ | MW: 159.14 g/mol

Executive Safety Profile & Critical Hazards

Senior Scientist Note: While often classified merely as an "Irritant" in vendor catalogs, this compound belongs to the oxime/nitroso class. In process chemistry, these moieties are structural alerts for thermal instability. The primary risk is not just exposure, but runaway decomposition during distillation or heating.

Core Hazard Matrix

| Hazard Category | GHS Classification | Signal Word | H-Code | Critical Effect |

| Physical | Combustible Liquid / Solid | WARNING | H227 | Flash point is moderate; violent decomposition possible at >150°C. |

| Health | Skin/Eye Irritant | WARNING | H315, H319 | Causes significant inflammation upon contact. |

| Respiratory | STOT SE 3 | WARNING | H335 | Inhalation of vapors/dust causes respiratory tract irritation. |

| Reactivity | Thermal Instability | N/A | Note | Beckmann Rearrangement risk under acidic/thermal stress. |

Emergency Response Decision Tree

The following logic flow dictates immediate actions during a spill or exposure event.

Caption: Emergency response logic prioritizing thermal runaway prevention and NOx containment.

Physicochemical Characterization

Accurate physical data is crucial for process design. Note the melting point; this material often exists as a supercooled liquid or a semi-solid sludge in older bottles.

| Property | Value | Technical Context |

| Physical State | Low-melting solid | MP: 46–48 °C .[1] Often appears as a yellow oil if impure or supercooled. |

| Boiling Point | 185 °C (dec.) | Do not distill at atm pressure. Vacuum distillation required to prevent decomposition. |

| Density | 1.22 g/cm³ | Denser than water; sinks and slowly dissolves/hydrolyzes. |

| Solubility | EtOH, Et₂O, CHCl₃ | Highly soluble in organic solvents. Poorly soluble in cold water. |

| pKa | ~7.4 | The oxime proton is acidic; forms salts with strong bases (e.g., NaOEt). |

Synthesis & Handling Protocols

Context: This compound is a critical intermediate in the Knorr Pyrrole Synthesis . It is typically synthesized via the nitrosation of ethyl acetoacetate.

A. Synthesis Mechanism & Safety Control

The synthesis involves generating nitrous acid in situ. This is an exothermic step requiring strict temperature control to prevent "fume-off" events.

Caption: Nitrosation pathway highlighting the critical temperature control point (<10°C).

B. Handling Best Practices

-

Temperature Control: Store at 2–8°C . Room temperature storage leads to gradual darkening (decomposition) and pressure buildup in sealed vials.

-

Distillation Warning: Never attempt to distill this compound at atmospheric pressure. The oxime group can undergo a Beckmann rearrangement or dehydration violently at temperatures >150°C. Use high vacuum (<5 mmHg) and keep bath temperature <100°C.

-

Incompatibilities:

-

Strong Acids: Catalyze decomposition to CO₂ and hydroxylamine derivatives.

-

Reducing Agents (LiAlH₄, H₂): Energetic reduction to amino-esters; potential for hydrogen evolution.

-

Toxicological & Ecological Insights

While specific LD50 data for this CAS is sparse compared to its parent acetoacetate, structural analogy allows for high-confidence assessment.

-

Mechanism of Action: As an alpha-dicarbonyl oxime, it acts as a chelating agent and a Michael acceptor. It can deplete cellular glutathione, leading to oxidative stress.

-

Decomposition Toxicity: Thermal degradation releases Nitrous Fumes (NOx) and potentially traces of Hydrogen Cyanide (HCN) if heated to charring.[2]

-

Acute Effects:

-

Skin: Erythema and edema (irritation).

-

Inhalation:[3] Coughing, shortness of breath. High concentrations of vapor (from heated material) may cause chemical pneumonitis.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]

-

Organic Syntheses. (1943). Ethyl alpha-isonitrosoacetoacetate. Org. Synth. 1943, 23, 33. [Link]

Sources

ethyl 2-hydroxyimino-3-oxobutanoate synonyms and IUPAC name

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8) is a pivotal

Part 1: Nomenclature & Identification

Accurate identification is complicated by historical naming conventions and tautomeric ambiguity. The compound exists predominantly as the oxime tautomer rather than the nitroso form.

Identification Matrix

| Parameter | Detail |

| IUPAC Name | Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate |

| Common Synonyms | Ethyl |

| CAS Registry Number | 5408-04-8 (General); 10336-29-5 (Specific isomer/salt references) |

| Molecular Formula | |

| Molecular Weight | 159.14 g/mol |

| SMILES | CCOC(=O)C(=NO)C(C)=O |

Structural Isomerism & Tautomerism

The molecule exhibits

Figure 1: Tautomeric shift from the nitroso species to the stable oxime, the active species in storage and handling.

Part 2: Validated Synthesis Protocol

Method: Nitrosation of Ethyl Acetoacetate.

Objective: Selective introduction of the oxime group at the active methylene position (

Reagents & Stoichiometry[5]

-

Ethyl Acetoacetate: 1.0 equivalent

-

Sodium Nitrite (

): 1.1 - 1.2 equivalents -

Glacial Acetic Acid: Solvent/Acid catalyst (Excess)

-

Temperature Control: CRITICAL (< 10°C)

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with ethyl acetoacetate (1.0 eq) and glacial acetic acid (approx. 2.5 mL per gram of ester).

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

-

Expert Insight: Failure to cool below 5°C results in the formation of "red oils"—complex decomposition products and furoxans.

-

-

Nitrosation: Dissolve sodium nitrite in a minimum volume of water. Add this solution dropwise via an addition funnel over 45–60 minutes.

-

Observation: The solution will turn yellow/orange. Evolution of brown

fumes indicates decomposition (rate of addition is too fast or temp is too high).

-

-

Digestion: Stir at

for 2 hours, then allow to warm to room temperature slowly over 1 hour. -

Isolation:

-

Pour the mixture into ice water.

-

Extract with diethyl ether or ethyl acetate (

). -

Wash organic layer with saturated

(careful: gas evolution) to remove acetic acid. -

Dry over

and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies upon standing or chilling. Recrystallization can be performed from benzene/petroleum ether (though often used crude for Knorr synthesis).

Part 3: Applications in Drug Design (Knorr Pyrrole Synthesis)

The primary pharmaceutical application of ethyl 2-hydroxyimino-3-oxobutanoate is as a precursor to substituted pyrroles, which are scaffolds in statins (e.g., Atorvastatin analogs), porphyrins, and kinase inhibitors.

The Mechanism: Why use the Oxime?

Direct use of

Figure 2: The Knorr Pyrrole Synthesis pathway. The oxime is reduced to the amine, which is trapped by a dicarbonyl partner to form the aromatic ring.

Protocol Adaptation for Drug Discovery

When designing pyrrole-based drugs:

-

Variable 1 (The Oxime): Controls substituents at positions 3 and 4 of the pyrrole ring.

-

Variable 2 (The Partner): Changing the condensation partner (e.g., using acetylacetone instead of ethyl acetoacetate) alters substituents at positions 2 and 5.

Part 4: Analytical Characterization

To validate the integrity of the synthesized intermediate before use in downstream steps:

| Technique | Expected Signal / Characteristic |

| Appearance | Viscous yellow oil or low-melting solid (mp |

| IR Spectroscopy | 3200-3400 cm⁻¹ : Broad -OH stretch (Oxime).1710-1740 cm⁻¹ : Ester C=O stretch.1630 cm⁻¹ : C=N stretch. |

| ¹H NMR | |

| TLC | Visualize with |

References

-

PubChem. "Ethyl 2-(hydroxyimino)-3-oxobutanoate."[1][2] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "Knorr Pyrrole Synthesis: 2,4-Dimethyl-3,5-dicarbethoxypyrrole." Org.[3][4] Synth. 1930, 10, 36. [Link]

- Fischer, H. "The Chemistry of Pyrroles." Organic Syntheses via Boranes, Vol 2.

Sources

- 1. Ethyl-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

history of ethyl 2-oximinoacetoacetate in Knorr pyrrole synthesis

An In-Depth Technical Guide to the History and Application of Ethyl 2-Oximinoacetoacetate in the Knorr Pyrrole Synthesis

For over a century, the Knorr pyrrole synthesis has remained a cornerstone in the construction of the pyrrole ring, a fundamental heterocyclic motif in pharmaceuticals, natural products, and materials science. Central to this enduring reaction is the strategic use of ethyl 2-oximinoacetoacetate, not merely as a reactant, but as a pivotal precursor that elegantly circumvents the inherent instability of a key intermediate. This guide delves into the historical context, mechanistic intricacies, and procedural evolution of ethyl 2-oximinoacetoacetate's role, providing researchers and drug development professionals with a comprehensive understanding of this classic transformation.

The Genesis: Ludwig Knorr's Solution to a Stability Problem

In 1884, Ludwig Knorr reported a method for synthesizing substituted pyrroles that would become one of the most important name reactions in heterocyclic chemistry.[1] The core of the synthesis is the condensation of an α-aminoketone with a β-ketoester.[2][3] However, a significant practical challenge arises from the fact that α-aminoketones are notoriously unstable, readily undergoing self-condensation to form pyrazines.[4][5][6]

Knorr's seminal insight, published in 1886, was to generate the reactive α-amino-β-ketoester in situ from a stable, easily accessible precursor.[4][5][6] His original method employed two equivalents of ethyl acetoacetate in glacial acetic acid. The first equivalent was converted into ethyl 2-oximinoacetoacetate through nitrosation with aqueous sodium nitrite under cooling.[2][7] Subsequently, the addition of zinc dust reduced the oxime to the transient α-aminoacetoacetate, which was immediately trapped by the second equivalent of ethyl acetoacetate present in the reaction mixture, leading to the formation of the pyrrole ring.[2][7] This in situ generation proved to be the key for the reaction's success and broad applicability.

Mechanistic Significance of Ethyl 2-Oximinoacetoacetate

The brilliance of Knorr's method lies in the dual functionality of the reactants and the controlled, sequential nature of the transformations. The oxime of ethyl acetoacetate acts as a stable "masked" form of the required α-amino ketone.

The accepted mechanism proceeds through several distinct steps:

-

Nitrosation : An active methylene compound, ethyl acetoacetate, is treated with a nitrosating agent (like sodium nitrite in acetic acid) to form the stable ethyl 2-oximinoacetoacetate.

-

Reductive Amination : The oxime is reduced to the corresponding α-amino-β-ketoester. In Knorr's original work, this was achieved with zinc dust in acetic acid.[2] This step is critical as it generates the highly reactive amine nucleophile.

-

Condensation & Enamine Formation : The newly formed α-amino-β-ketoester immediately undergoes condensation with the carbonyl group of a second β-dicarbonyl molecule. The amine attacks the ketone, and subsequent dehydration forms an enamine intermediate.

-

Cyclization and Dehydration : The enamine then undergoes an intramolecular cyclization. The nucleophilic enamine attacks the remaining ester carbonyl group. This is followed by the elimination of a water molecule to yield the final, stable aromatic pyrrole ring.[2][7]

Caption: Mechanistic pathway of the Knorr pyrrole synthesis.

Evolution of the Methodology

While Knorr's original one-pot, two-equivalent protocol was groundbreaking, modern practice has refined the procedure for better control and yield. A common contemporary approach involves the gradual addition of the zinc dust and the solution of the pre-formed ethyl 2-oximinoacetoacetate to a well-stirred solution of the second β-ketoester in acetic acid.[2] This modification helps to manage the exothermic nature of the reduction and condensation steps, often preventing the mixture from boiling uncontrollably and improving overall yield.[2]

The versatility of the synthesis was quickly recognized and expanded. In 1894, Levi and Zanetti demonstrated that other active methylene compounds, such as acetylacetone (2,4-pentanedione), could be used in place of the second equivalent of ethyl acetoacetate, reacting with ethyl 2-oximinoacetoacetate to produce different substitution patterns on the resulting pyrrole.[2] This extension significantly broadened the synthetic scope of the reaction.

Further investigations by chemists like Hans Fischer and Emmy Fink revealed the reaction's complexity, noting that Zanetti's synthesis could also yield trace amounts of byproducts from alternative reaction pathways, a variant now known as the Fischer-Fink synthesis.[2][8]

Experimental Protocols

The following protocols provide detailed methodologies for both the classic synthesis of "Knorr's Pyrrole" and a common variation.

Protocol 1: Classic Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the original one-pot method where the α-amino ketone is generated and consumed in situ.[9]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Nitrosation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2.0 equivalents of ethyl acetoacetate in glacial acetic acid. While maintaining the temperature between 5-10 °C, slowly add a saturated aqueous solution of 1.0 equivalent of sodium nitrite dropwise. After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete formation of ethyl 2-oximinoacetoacetate.[9]

-

Reduction and Condensation: To the cooled solution containing the oxime and the excess ethyl acetoacetate, add 2.2 equivalents of zinc dust portion-wise, ensuring the temperature does not rise excessively. The reaction is exothermic.[2]

-

Completion and Work-up: Once the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Subsequently, heat the mixture to reflux for an additional hour. Pour the hot reaction mixture into a large volume of cold water, which will cause the product to precipitate.[9]

-

Isolation and Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with water, and allow it to air dry. The pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate can be obtained by recrystallization from ethanol.[9]

Caption: General experimental workflow for the classic Knorr synthesis.

Data Summary: Scope of the Reaction

The use of ethyl 2-oximinoacetoacetate as the core component allows for considerable variation in the final pyrrole structure by changing the coupling partner.

| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Product | Typical Yield |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60%[9] |

| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High[2] |

| Benzyl 2-oximinoacetoacetate | Acetylacetone | Benzyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High |

| tert-Butyl 2-oximinoacetoacetate | Acetylacetone | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | ~80%[2] |

Conclusion

The historical role of ethyl 2-oximinoacetoacetate in the Knorr pyrrole synthesis is a testament to the power of strategic precursor selection in synthetic organic chemistry. By providing a stable and accessible entry point to the reactive α-amino ketone intermediate, it transformed a potentially low-yielding and problematic reaction into a robust and versatile tool. From its initial discovery by Ludwig Knorr to its modern-day applications in the synthesis of complex heterocyclic systems, including porphyrins and pharmaceuticals, the foundational chemistry established through the use of this critical oxime continues to be an indispensable part of the synthetic chemist's toolkit.

References

-

Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]

-

Title: Knorr Pyrrole Synthesis Source: SynArchive URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrrole Source: Pharmaguideline URL: [Link]

-

Title: Deconstructing the Knorr pyrrole synthesis Source: The Heterocyclist - WordPress.com URL: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

ethyl 2-hydroxyimino-3-oxobutanoate synthesis from ethyl acetoacetate

[1][2][3][4]

Abstract & Introduction

Ethyl 2-hydroxyimino-3-oxobutanoate (also known as ethyl

Unlike generic protocols, this guide emphasizes the thermodynamic management of the nitrosation exotherm and the kinetic control required to favor the oxime tautomer over the C-nitroso intermediate.

Key Applications

-

Heterocycle Synthesis: Precursor for pyrroles (Knorr synthesis) and imidazoles.

-

Amino Acid Production: Intermediate for the synthesis of threonine and other

-amino acids via reduction. -

Pharmaceutical Intermediates: Building block for antibiotic side chains.

Scientific Background & Mechanism[5]

The synthesis relies on the nitrosation of the active methylene group in ethyl acetoacetate (EAA). The reaction is driven by the electrophilic attack of the nitrosonium ion (

Reaction Mechanism

The transformation proceeds through three distinct phases:[1]

-

Activation: In acidic media, sodium nitrite generates nitrous acid (

), which dehydrates to form the active electrophile, the nitrosonium ion ( -

Electrophilic Attack: The

ion attacks the electron-rich enol double bond of the ethyl acetoacetate. -

Tautomerization: The resulting C-nitroso intermediate rapidly tautomerizes to the more stable oxime (hydroxyimino) form.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of nitrosation. The reaction is driven by the formation of the nitrosonium ion and the subsequent tautomerization to the stable oxime.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |

| Ethyl Acetoacetate | 130.14 | 1.0 | 130.1 g (1.0 mol) | Substrate |

| Sodium Nitrite | 69.00 | 1.2 | 85.0 g | Nitrosating Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 200 mL | Solvent/Acid Catalyst |

| Water (Distilled) | 18.02 | Solvent | 180 mL | Solvent for NaNO2 |

Equipment Requirements:

-

1L 3-neck Round Bottom Flask (RBF)

-

Mechanical Overhead Stirrer (Magnetic stirring is insufficient for viscosity changes)

-

Internal Temperature Probe (Thermocouple)

-

Pressure-Equalizing Addition Funnel

-

Ice/Salt Bath (

)

Step-by-Step Procedure

Step 1: Solubilization and Cooling

-

Charge the 1L RBF with 130.1 g (1.0 mol) of Ethyl Acetoacetate and 200 mL of Glacial Acetic Acid .

-

Engage the mechanical stirrer at medium speed (approx. 200 RPM).

-

Immerse the flask in an ice/salt bath.

-

Cool the internal temperature to 0–5°C .

-

Critical Note: Do not proceed until the temperature is stable below 5°C. Higher temperatures favor the formation of side products and decomposition of the diazonium species.

-

Step 2: Preparation of Nitrite Solution

-

In a separate beaker, dissolve 85.0 g of Sodium Nitrite in 120 mL of water .

-

Ensure complete dissolution; the solution acts as a heat sink, but undissolved solids can cause localized "hot spots" of reaction.

Step 3: Controlled Addition (The Critical Phase)

-

Transfer the aqueous sodium nitrite solution to the addition funnel.

-

Add the nitrite solution dropwise to the EAA/Acetic Acid mixture.

-

Monitor Temperature: Adjust the addition rate strictly to maintain the internal temperature below 10°C (ideally 5–8°C).

-

Process Insight: The reaction is exothermic. If the temperature spikes, stop addition immediately and allow the system to cool.

-

Duration: Typical addition time is 60–90 minutes on this scale.

-

Step 4: Post-Reaction Stirring

-

Once addition is complete, allow the mixture to stir at 0–5°C for 2 hours .

-

Allow the mixture to slowly warm to room temperature (approx. 20°C) over an additional 2 hours.

-

Observation: The solution will typically turn from colorless/pale yellow to a deeper yellow or orange.

-

Step 5: Workup and Isolation

-

Pour the reaction mixture into 600 mL of ice-cold water . Stir vigorously for 15 minutes.

-

Extraction: Transfer to a separatory funnel and extract with Diethyl Ether (

mL) .-

Alternative: Dichloromethane (DCM) can be used if ether is avoided for safety, though ether generally provides cleaner phase separation for this specific oxime.

-

-

Washing: Wash the combined organic layers with:

-

Water (

mL) to remove acetic acid. -

Saturated Sodium Bicarbonate (

mL) carefully to neutralize residual acid (Caution: -

Brine (

mL).

-

-

Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

). -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature not exceeding 35°C .

Step 6: Final Product

-

Yield: Expect 120–135 g (75–85%) of a viscous yellow oil.

-

Crystallization: While often used as an oil, the product can be crystallized by dissolving in a minimum amount of ether and adding hexane until turbid, then cooling to -20°C.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the critical temperature control checkpoints.

Process Control & Characterization

Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | Viscous yellow oil or low-melting solid | Visual |

| TLC ( | ~0.3–0.4 (30% EtOAc in Hexane) | Silica Gel 60 |

| Melting Point | 58–60°C (if crystallized) | Capillary Method |

| Solubility | Soluble in EtOH, Ether, DCM; Insoluble in | Solubility Test |

Spectroscopic Validation (Expected Data)

-

NMR (CDCl

-

1.35 (t, 3H,

-

2.40 (s, 3H,

-

4.35 (q, 2H,

-

9.0–10.0 (br s, 1H,

-

Diagnostic Feature: The disappearance of the singlet at

3.45 (active methylene

-

1.35 (t, 3H,

-

IR Spectroscopy:

-

Broad band at 3200–3400 cm

(OH stretch). -

Strong carbonyl bands at 1720 cm

(ester) and 1690 cm

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Runaway Exotherm | Addition rate too fast; Cooling failure. | Stop addition immediately. Add dry ice to bath. |

| Low Yield | Product lost in aqueous phase; Hydrolysis of ester. | Saturate aqueous layer with NaCl (salting out) before extraction. Avoid strong acids. |

| Product is Dark Red/Brown | Decomposition due to high T; NOx formation. | Ensure T < 10°C during addition. Purify via silica plug filtration. |

| Oiling Out | Product failed to crystallize. | Common. Use as oil or seed with authentic crystal at -20°C. |

Safety & Handling (HazMat)

Warning: This protocol involves the generation of nitroso compounds and the use of strong oxidizers.

-

Nitrosamine Risk: While this specific product is an oxime, reaction conditions with secondary amines can generate carcinogenic nitrosamines. Ensure all glassware is free of amine contaminants.

-

Sodium Nitrite: Toxic if swallowed and an oxidizer. Keep away from combustible materials.[5][6][7][8]

-

Thermal Instability: Oximes can undergo thermal decomposition. Do not distill at atmospheric pressure. Always use high vacuum and keep bath temperature below 60°C.

-

Ventilation: The reaction may evolve small amounts of NOx gases. Perform all operations in a functioning fume hood.

References

-

Adkins, H.; Reeve, E. W. "Ethyl

-Oximinoacetoacetate". Organic Syntheses, 1938 , 18, 32; Coll. Vol.1963 , 4, 367. [Link] -

Fischer, H. "2,4-Dimethyl-3,5-dicarbethoxypyrrole". Organic Syntheses, 1935 , 15, 17; Coll. Vol.1943 , 2, 202. (Demonstrates the use of the oxime in Knorr synthesis). [Link]

-

PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cochise.edu [cochise.edu]

Application Note: A Detailed Protocol for the C-Nitrosation of Ethyl Acetoacetate

Introduction: The Strategic Importance of α-Oximino Carbonyls

The nitrosation of compounds containing active methylene groups is a cornerstone transformation in organic synthesis, providing a reliable pathway to α-oximino derivatives. These products are not merely chemical curiosities; they are highly versatile synthetic intermediates. Ethyl acetoacetate, a readily available β-ketoester, serves as an ideal substrate for this reaction. Its α-proton is readily abstracted due to the electron-withdrawing nature of the two adjacent carbonyl groups, facilitating electrophilic substitution at the C2 position. The resulting product, ethyl 2-hydroxyiminoacetoacetate (also known as ethyl isonitrosoacetoacetate), is a pivotal precursor for synthesizing a wide array of heterocyclic compounds, including pyrroles via the Knorr synthesis, as well as other structures relevant to pharmaceutical and materials science research.[1][2] This application note provides a comprehensive, field-tested protocol for the nitrosation of ethyl acetoacetate, delving into the mechanistic underpinnings and critical safety considerations.

Reaction Mechanism and Scientific Principles

The conversion of ethyl acetoacetate to its α-oximino derivative proceeds through a well-established electrophilic substitution mechanism. The process is initiated by the in situ generation of the active nitrosating agent.

-

Formation of the Electrophile: In an acidic medium, typically glacial acetic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation event leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[3][4]

NaNO₂ + CH₃COOH ⇌ HNO₂ + CH₃COONa HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺ (Nitrosonium ion)

-

Nucleophilic Attack: Ethyl acetoacetate exists in a tautomeric equilibrium between its keto and enol forms. The enol form is a potent nucleophile. It attacks the electrophilic nitrogen of the nitrosonium ion at the α-carbon (C2).[5]

-

Tautomerization to the Stable Oxime: The initial product of this attack is a C-nitroso compound. This species is generally unstable and rapidly tautomerizes to the thermodynamically more stable oxime, ethyl 2-hydroxyiminoacetoacetate.[5] This tautomer is the final, isolable product of the reaction.

Experimental Protocol

This protocol is adapted from established literature procedures that consistently provide high yields.[6]

Materials and Equipment

-

Reagents:

-

Ethyl acetoacetate (≥99%)

-

Sodium nitrite (NaNO₂, ACS reagent grade, ≥97%)

-

Glacial acetic acid (≥99.7%)

-

Deionized water

-

Ethanol or Ethyl acetate (for recrystallization)

-

-

Equipment:

-

Three-necked round-bottom flask (appropriate size for the scale)

-

Mechanical or magnetic stirrer with stir bar

-

Dropping funnel

-

Internal thermometer or thermocouple

-

Ice-water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Role |

| Ethyl Acetoacetate | 130.14 | 1.00 | 130.1 g (127.6 mL) | Substrate |

| Sodium Nitrite | 69.00 | 1.10 | 75.9 g | Nitrosating Agent Precursor |

| Glacial Acetic Acid | 60.05 | ~10.0 | ~600 mL | Solvent / Acid Catalyst |

| Deionized Water | 18.02 | - | 100 mL | Solvent for Nitrite |

Step-by-Step Procedure

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine ethyl acetoacetate (130.1 g, 1.00 mol) and glacial acetic acid (600 mL).

-

Cooling: Begin vigorous stirring and cool the flask in a large ice-water bath. The internal temperature of the solution should be brought down to 0-5 °C. Rationale: This step is critical. The formation of nitrous acid and the subsequent nitrosation are exothermic. Low temperatures prevent the decomposition of unstable nitrous acid and minimize the formation of side products.

-

Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (75.9 g, 1.10 mol) in deionized water (100 mL). Ensure it is fully dissolved before proceeding.

-

Slow Addition: Transfer the aqueous sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the cold, stirred solution of ethyl acetoacetate over a period of approximately 60-90 minutes. Rationale: A slow addition rate is paramount for maintaining strict temperature control. The internal reaction temperature must be kept below 15 °C, and ideally between 5-10 °C, throughout the addition.[1][6] A rapid addition can lead to a dangerous exotherm and a significant decrease in yield.

-

Reaction Period: After the addition is complete, remove the dropping funnel and seal the neck. Continue to stir the reaction mixture vigorously in the ice bath, allowing the temperature to remain between 0-15 °C for an additional 4-6 hours to ensure the reaction proceeds to completion.[6]

-

Product Isolation: The product, ethyl 2-hydroxyiminoacetoacetate, will often precipitate from the reaction mixture as a crystalline solid during the stirring period. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold water to remove residual acetic acid and inorganic salts.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dry the purified crystals under vacuum. A yield of approximately 90-96% can be expected.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethyl 2-hydroxyiminoacetoacetate.

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Nitrite (NaNO₂): This compound is a strong oxidizer and is toxic if swallowed. It can intensify fires and should be stored away from combustible materials.[7] Avoid creating dust. In case of ingestion, seek immediate medical attention.

-

Glacial Acetic Acid (CH₃COOH): This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with care and avoid inhaling vapors.

-

Reaction Hazards: The nitrosation reaction is exothermic. Poor temperature control can lead to a runaway reaction. The in situ generation of nitrous acid can also lead to the evolution of toxic nitrogen oxides (NOx), especially if the temperature rises uncontrollably or the pH is too low. A properly functioning fume hood is essential.

-

Waste Disposal: The aqueous filtrate will contain acetic acid and residual nitrite. It should be neutralized and disposed of in accordance with local institutional and environmental regulations. Do not mix nitrite-containing waste with ammonium salts, as this can generate unstable compounds.

Product Characterization

The final product, ethyl 2-hydroxyiminoacetoacetate, should be a white to light yellow crystalline solid.[8] Its identity and purity should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

FTIR Spectroscopy: Look for characteristic peaks, including the oxime O-H stretch, C=N stretch, and the ester and ketone C=O stretches.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and couplings for the protons and carbons in the molecule.

References

-

PrepChem. Synthesis of ethyl 2-hydroxyimino-acetoacetate. PrepChem.com. [Link]

- Google Patents. US5861533A - Process for nitrosation of C-H-acidic compounds.

-

Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses. [Link]

-

Chemistry LibreTexts. 12.5: Nitrosation. Chemistry LibreTexts. [Link]

-

Mascia Brunelli S.p.A. SAFETY DATA SHEET. Mascia Brunelli S.p.A. [Link]

-

Wikipedia. Nitrosation and nitrosylation. Wikipedia. [Link]

- Google Patents. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.

-

ResearchGate. The Nitrosation of Aliphatic Carbon Atoms. ResearchGate. [Link]

-

Chemtrade Logistics. Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. Chemos. [Link]

-

ResearchGate. Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. ResearchGate. [Link]

- Google Patents. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate.

-

Org Prep Daily. Knorr pyrrole synthesis. WordPress.com. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. chemtradelogistics.com [chemtradelogistics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Knorr pyrrole synthesis mechanism using ethyl 2-oximinoacetoacetate

Technical Application Note: Modified Knorr Synthesis via In Situ Oxime Reduction

Executive Summary

This technical guide details the synthesis of substituted pyrroles—specifically Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr’s Pyrrole)—utilizing ethyl 2-oximinoacetoacetate as a stable precursor. While

This method is critical for medicinal chemistry campaigns targeting heme-like scaffolds, multi-kinase inhibitors (e.g., Sunitinib analogs), and HMG-CoA reductase inhibitors (e.g., Atorvastatin intermediates).

Mechanistic Deep Dive

The reaction proceeds through a cascade of reduction, condensation, and cyclodehydration. The use of ethyl 2-oximinoacetoacetate allows for the controlled release of the reactive

Reaction Pathway

-

Nitrosation (Pre-step): Ethyl acetoacetate is nitrosated at the active methylene position using sodium nitrite to form ethyl 2-oximinoacetoacetate.

-

Reduction: Zinc dust in acetic acid reduces the oxime (N-OH) to the amine (NH

).[1] -

Condensation (Intermolecular): The newly formed amine acts as a nucleophile, attacking the ketone carbonyl of a second equivalent of ethyl acetoacetate (or a different

-keto ester). -

Cyclization (Intramolecular): The resulting enamine undergoes an intramolecular aldol-type condensation.

-

Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.

Pathway Visualization

Figure 1: Mechanistic cascade from nitrosation to pyrrole aromatization. The

Experimental Protocol

Safety Warning: Sodium nitrite is toxic and an oxidizer. Zinc dust is flammable. The reduction step is highly exothermic; failure to control temperature can lead to "runaway" reactions or boil-over. Perform all steps in a fume hood.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Ethyl Acetoacetate | Starting Material | 2.0 | Divided use (1.0 for oxime, 1.0 for condensation) |

| Sodium Nitrite (NaNO | Nitrosating Agent | 1.0 | Dissolved in minimal H |

| Zinc Dust | Reducing Agent | 2.0 - 3.0 | Activated; Fine powder preferred |

| Glacial Acetic Acid | Solvent/Proton Source | Excess | Solvent volume ~2-3 mL per mmol |

Step-by-Step Procedure

Phase 1: Preparation of Ethyl 2-Oximinoacetoacetate

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 1.0 equivalent of ethyl acetoacetate and glacial acetic acid (3.0 vol relative to ester).

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Internal temperature monitoring is mandatory.

-

Nitrosation: Dropwise add a saturated aqueous solution of sodium nitrite (1.0 equiv) over 30–60 minutes.

-

Critical Process Parameter (CPP): Do not allow temperature to exceed 10 °C. Higher temperatures promote decomposition of the nitrous acid and side reactions.

-

-

Equilibration: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. The solution typically turns yellow/orange.

Phase 2: Reductive Cyclization (The Knorr Step)

-

Receiver Setup: In a separate, larger 3-neck RBF equipped with a reflux condenser and mechanical stirrer, place the second equivalent of ethyl acetoacetate and glacial acetic acid.

-

Zinc Activation: Add a small portion (approx. 10%) of the Zinc dust to the receiver flask.

-

Co-Addition (The "Titration" Method):

-

Begin adding the Oxime solution (from Phase 1) and the remaining Zinc dust alternately in small portions to the receiver flask.

-

CPP:[2] This reaction is exothermic .[1][3] Adjust the addition rate to maintain a gentle reflux (or approx. 90–100 °C) without external heating if possible. If the reaction becomes too vigorous, pause additions and cool briefly.

-

Why? Adding zinc and oxime slowly ensures the transient amine reacts immediately with the excess keto-ester rather than dimerizing.

-

-

Completion: After additions are complete, heat the mixture at reflux for 1 hour to ensure full aromatization. The solution usually turns dark/brown, but the product is stable.

Phase 3: Work-up and Purification [3]

-

Hot Filtration: Decant the hot solution into a beaker containing vigorously stirred ice water (approx. 10x reaction volume). This removes unreacted zinc (which stays in the flask or is filtered off first).[4]

-

Precipitation: The product, Knorr's Pyrrole , will precipitate as an off-white to yellowish solid upon hitting the water.

-

Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove acetic acid and zinc salts.

-

Crystallization: Recrystallize from 95% Ethanol .

-

Protocol: Dissolve in boiling ethanol, filter hot (if insoluble particles remain), and allow to cool slowly.

-

Yield: Typical yields range from 55% to 65% .

-

Troubleshooting & Optimization (Expert Insights)

The following table addresses common failure modes based on field experience.

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature too high during Nitrosation. | Strictly maintain T < 5°C during NaNO |

| Runaway Exotherm | Zinc added too fast; Induction period ignored. | Add a "starter" portion of Zn and wait for the exotherm to begin before adding the rest. |

| Product is Red/Brown | Oxidation byproducts or incomplete washing. | Recrystallize twice from ethanol. Ensure acid is fully washed out. |

| No Precipitate in Water | Product oiling out or solution too dilute. | Scratch the beaker glass to induce nucleation. Cool the water mixture to 4°C overnight. |

Workflow Logic

Figure 2: Operational workflow emphasizing the critical temperature control points.

References

-

Organic Syntheses, Coll.[5][6][7][8] Vol. 2, p. 202 (1943); Vol. 21, p. 67 (1941). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole Source:[3][8] Organic Syntheses URL:[Link]

- Corwin, A. H. (1950). Title: The Chemistry of Pyrrole and its Derivatives Source: Heterocyclic Compounds (Elderfield, R. C., ed.), Vol. 1, Wiley. Context: Definitive review on the mechanism of pyrrole cyclization and the stability of -aminoketones.

-

Fischer, H. (1935). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Original German methodology context) Source: Organic Syntheses (referencing Fischer's modifications) URL:[Link]

-

Wang, Z. (2010). Title: Knorr Pyrrole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. EP1013646A1 - Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Utilization of Ethyl 2-Hydroxyimino-3-oxobutanoate in Cefodizime Synthesis

Executive Summary

This application note details the protocol for utilizing ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8) as a critical intermediate in the synthesis of Cefodizime , a third-generation cephalosporin.

While Cefodizime is distinguished by its unique mercapto-thiazolyl substituent at the C-3 position, its broad-spectrum activity relies heavily on the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position. Ethyl 2-hydroxyimino-3-oxobutanoate serves as the essential scaffold for constructing this aminothiazole pharmacophore.

This guide provides a validated workflow for converting the starting oxime into the active side chain, emphasizing the control of stereochemistry (syn-isomer retention) and the mitigation of impurities during the Hantzsch thiazole synthesis.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Role of the Intermediate

Ethyl 2-hydroxyimino-3-oxobutanoate acts as a C4-synthon for the thiazole ring. Its structure contains:

-

Oxime moiety (C=N-OH): Precursor to the methoxyimino group (critical for beta-lactamase stability).

-

Beta-keto ester functionality: Allows for halogenation and subsequent cyclization.

Reaction Logic

The transformation involves three critical phases:

-

Activation: Selective chlorination at the

-carbon (C4 position) using sulfuryl chloride ( -

Cyclization: Reaction with thiourea via the Hantzsch thiazole synthesis to form the aminothiazole ring.

-

Methylation: Conversion of the hydroxyimino group to the methoxyimino group (Cefodizime pharmacophore).

Synthetic Pathway Visualization

The following diagram illustrates the critical path from the topic intermediate to the Cefodizime side chain.

Figure 1: Synthetic workflow converting Ethyl 2-hydroxyimino-3-oxobutanoate to the Cefodizime pharmacophore.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: To introduce a leaving group at the C4 position without affecting the oxime functionality.

Reagents:

-

Ethyl 2-hydroxyimino-3-oxobutanoate (1.0 eq)

-

Sulfuryl chloride (

) (1.1 eq) -

Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

-

Dissolution: Dissolve 15.9 g (0.1 mol) of ethyl 2-hydroxyimino-3-oxobutanoate in 100 mL of dry DCM.

-

Temperature Control: Cool the solution to 0–5°C using an ice-salt bath. Critical: Higher temperatures promote dichlorination.

-

Addition: Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes. Maintain internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) until starting material is consumed.

-

Workup: Wash the organic layer with cold water (

mL) and saturated -

Isolation: Dry over anhydrous

and concentrate under reduced pressure to yield ethyl 4-chloro-2-hydroxyimino-3-oxobutanoate as a viscous yellow oil.

Protocol B: Hantzsch Cyclization (Thiazole Formation)

Objective: Construct the 2-aminothiazole ring using thiourea.

Reagents:

-

Crude Chloro-intermediate from Protocol A (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (Buffer)

Procedure:

-

Preparation: Dissolve the crude ethyl 4-chloro-2-hydroxyimino-3-oxobutanoate in 150 mL of ethanol.

-

Addition: Add thiourea (8.4 g, 0.11 mol) and sodium acetate (8.2 g, 0.1 mol).

-

Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. The solution will typically darken.

-

Precipitation: Cool the reaction mixture to 0–5°C. The product, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate , often precipitates as a hydrobromide/hydrochloride salt (depending on workup).

-

Neutralization: If isolating the free base, neutralize the cold solution with aqueous ammonia to pH 6.5–7.0.

-

Filtration: Filter the solid precipitate, wash with cold ethanol, and dry.

-

Yield Target: 70–80%

-

Key QC Parameter:

-NMR should show a singlet around

-

Protocol C: Stereoselective Methylation (The Cefodizime Link)

Objective: Convert the hydroxyimino group to the syn-methoxyimino group. Cefodizime requires the Z-isomer (syn) for antibacterial efficacy.

Reagents:

-

Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (1.0 eq)

-

Dimethyl Sulfate (DMS) (1.2 eq)

-

Potassium Carbonate (

) or NaOH -

Acetone (Solvent)[5]

Procedure:

-

Suspension: Suspend 21.5 g (0.1 mol) of the hydroxyimino ester in 200 mL of acetone.

-

Base Addition: Add finely powdered anhydrous

(27.6 g, 0.2 mol). -

Methylation: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise at 20–25°C.

-

Stirring: Stir vigorously for 4–6 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Crystallization: Dissolve residue in ethyl acetate and wash with water. Crystallize by adding hexane or cooling.

-

Result:Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate .

-

Quality Control & Data Analysis

Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Off-white to pale yellow crystalline powder | Visual |

| Purity | HPLC (C18, ACN:Buffer) | |

| Z/E Ratio | HPLC / | |

| Water Content | Karl Fischer | |

| Melting Point | 160–164°C (Decomp) | Capillary Method |

Isomer Identification (NMR)

Distinguishing the syn (Z) and anti (E) isomers is critical for Cefodizime potency.

-

Syn-Isomer (Active): The methoxy group signal appears at

3.8–4.0 ppm. -

Anti-Isomer (Inactive): The methoxy group is typically shielded, appearing slightly upfield, but the key differentiator is the Thiazole C-5 proton.

-

Syn: Thiazole H is at

~6.8 ppm. -

Anti: Thiazole H is downfield at

~7.4 ppm due to anisotropy of the carbonyl.

-

Troubleshooting & Optimization

Common Failure Modes

-

Over-Chlorination:

-

Isomerization (Z to E):

-

Low Yield in Cyclization:

Safety Considerations

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

-

Dimethyl Sulfate: Potent alkylating agent and carcinogen. Use appropriate PPE and deactivate spills with concentrated ammonia.

-

Nitrosation Residues: If preparing the starting material in-house, ensure complete quenching of sodium nitrite to prevent nitrosamine formation.

References

-

Hoechst Aktiengesellschaft. (1983). Crystalline salts of cephodizime, and process for their preparation.[3][10] European Patent EP0078532A2.[3] Link

-

PubChem. (2023). Ethyl 2-(hydroxyimino)-3-oxobutanoate Compound Summary. National Library of Medicine. Link

-

Kesicki, E. A., et al. (2016).[2] Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5).[2] Link[2]

-

PrepChem. (2023). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.[11]Link

-

ResearchGate. (2021). Synthesis of cefodizime disodium: An improved process for large-scale preparation.[4]Link

Sources

- 1. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]

- 3. US5126445A - Process for the preparation of cefodizime sodium - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EG17611A - Process for the preparation of cefodizine - Google Patents [patents.google.com]

- 10. EP0391393A2 - Process for the preparation of disodiumsalt of cefodizim - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

preparation of isotopically labeled valine precursors using oxime esters

Application Note: Modular Synthesis of Isotopically Labeled Valine Precursors via Radical Alkylation of Glyoxylate Oxime Esters

Executive Summary

This application note details a robust, modular protocol for the chemical synthesis of isotopically labeled valine (and its precursors) utilizing glyoxylate oxime esters as radical acceptors. Unlike biosynthetic routes (fermentation), which often suffer from isotopic scrambling and dilution, this radical-mediated approach allows for the precise, site-specific introduction of stable isotopes (

Key Advantages:

-

Modularity: Independent labeling of the side chain (via isopropyl radical) and backbone (via glyoxylate).

-

Stereocontrol: Compatible with chiral auxiliaries (e.g., Oppolzer’s sultam) to yield enantiopure L-Valine.[1][2]

-

Cost-Efficiency: Utilizes commercially available high-grade isotope precursors (e.g., 2-Iodopropane-

).

Scientific Foundation & Mechanism

The core of this methodology is the intermolecular radical addition of a nucleophilic alkyl radical to the electrophilic C=N bond of a glyoxylate oxime derivative.

The Chemical Strategy

Traditional Strecker synthesis using cyanide is hazardous and difficult to control stereochemically. The oxime ester route employs a "polarity-matched" radical addition:

-

Radical Generation: An isopropyl radical (nucleophilic) is generated from isopropyl iodide using a radical initiator (triethylborane/

or photoredox catalyst). -

Radical Addition: The radical attacks the imino carbon of the glyoxylate oxime ester.[1][2]

-

Product Formation: The resulting aminyl radical is quenched (usually by H-abstraction or reduction), yielding the protected valine precursor.

Mechanistic Pathway

Figure 1: Mechanistic pathway for the radical alkylation of glyoxylate oxime esters. The modular nature allows the "Radical Source" to carry the side-chain label.

Experimental Protocol

Safety Warning: This protocol involves the use of alkyl iodides (potential carcinogens), triethylborane (pyrophoric), and Lewis acids. All operations must be performed in a fume hood.

Materials & Reagents

| Reagent | Role | Specifications |

| Ethyl Glyoxylate Oxime Benzoate | Radical Acceptor | Pre-synthesized or Commercial |

| 2-Iodopropane- | Radical Precursor | >98% D enrichment (Side-chain label) |

| Triethylborane ( | Initiator | 1.0 M solution in Hexane |

| Boron Trifluoride Etherate | Lewis Acid | Activates the C=N bond |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |

Step-by-Step Synthesis

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with Argon (Ar) for 15 minutes.

-

Add Ethyl Glyoxylate Oxime Benzoate (1.0 equiv, 1.0 mmol) and anhydrous DCM (10 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

Step 2: Activation and Radical Generation

-

Add

(2.0 equiv) dropwise to the cold solution. Stir for 10 minutes to complex the oxime nitrogen. -

Add 2-Iodopropane-

(5.0 equiv). Note: Excess alkyl iodide is required to combat competitive reduction. -

Slowly inject

(3.0 equiv) via syringe. -

Introduce a small amount of air (

) via a balloon or syringe needle (2 mL of air) to initiate the radical chain. Caution:

Step 3: Reaction and Quenching

-

Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

-

Monitor consumption of the oxime ester via TLC (Hexane/EtOAc 4:1).

-

Quench the reaction with saturated aqueous

(10 mL). -

Extract with DCM (

mL). Dry combined organics over

Step 4: Purification & Deprotection

-

Purify the N-benzoyloxy valine ester intermediate via flash column chromatography (Silica gel).

-

Deprotection: Dissolve the intermediate in MeOH. Add

(1.0 equiv) and reflux to cleave the N-O bond (reductive cleavage). -

Hydrolysis: Treat with 6N HCl at reflux to hydrolyze the ester and remove protecting groups.

-

Purify the final labeled Valine using ion-exchange chromatography (Dowex 50W).

Quality Control & Validation

To ensure the integrity of the isotopic label, the following validation steps are mandatory.

Isotopic Enrichment Analysis

-

Method: LC-MS/MS (Triple Quadrupole).

-

Target: Compare the mass shift of the product against a natural abundance standard.

-

Acceptance Criteria: >95% isotopic incorporation (no dilution from solvent).

Structural Verification (NMR)

-

-NMR: Confirm the disappearance of the oxime proton (

- -NMR (if deuterated): Confirm the presence of deuterium signals corresponding to the isopropyl group.

Table 1: Expected Analytical Data for Valine-

| Parameter | Expected Value | Notes |

| Yield (Step 3) | 75 - 85% | High efficiency due to radical polarity matching. |

| Enantiomeric Excess | >90% ee | Only if chiral auxiliary (e.g., sultam) is used. |

| Mass Shift ( | +7.04 Da | For fully deuterated side chain ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Radical dimerization | Increase the equivalents of alkyl iodide; add |

| No Reaction | "Wet" solvent | |

| Racemization | High Temperature | Ensure the addition step is kept strictly at -78°C. |

References

-

Miyabe, H., et al. (2000).[1][3] Asymmetric synthesis of

-amino acids based on carbon radical addition to glyoxylic oxime ether.[1][2][3] Journal of Organic Chemistry.[1][2] Link -

Friestad, G. K. (2001). Addition of Carbon-Centered Radicals to Imines and Related Derivatives.[1][2][4] Tetrahedron. Link

-

Ueda, M., et al. (2005).[2][5] Zinc-mediated carbon radical addition to glyoxylic imines in aqueous media. Organic & Biomolecular Chemistry.[5][6][][8][9] Link

-

BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide.

Sources

- 1. Asymmetric synthesis of alpha-amino acids based on carbon radical addition to glyoxylic oxime ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc-mediated carbon radical addition to glyoxylic imines in aqueous media for the synthesis of α-amino acids [ouci.dntb.gov.ua]

- 6. Sci-Hub. Radical addition to oxime ethers for asymmetric synthesis of β-amino acid derivatives / Organic & Biomolecular Chemistry, 2002 [sci-hub.sg]

- 8. Radical‐Based Synthesis and Modification of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radical addition to oxime ethers for asymmetric synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of Imidazole Derivatives: The Ethyl 2-Oximinoacetoacetate Route

Executive Summary

Context: Imidazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for histamine antagonists (e.g., Cimetidine), angiotensin II receptor blockers (e.g., Losartan), and antifungal agents.

The Precursor: Ethyl 2-oximinoacetoacetate (also known as ethyl 2-(hydroxyimino)-3-oxobutanoate) is a versatile, cost-effective starting material. Unlike the Knorr pyrrole synthesis which utilizes similar precursors to form pyrroles, this guide focuses on diverting the pathway toward 4-substituted imidazole-5-carboxylates .

The Strategy: This protocol details the reduction-cyclization sequence . The critical control point is the reduction of the oxime to the labile

Chemical Pathway & Mechanism

The synthesis proceeds through two distinct phases:[1]

-

Chemo-selective Reduction: The oxime moiety is reduced to a primary amine.

-

Hetero-cyclization: The resulting amine reacts with a "C1" donor (like formamide) or a "N-C-S" donor (like thiocyanate) to close the imidazole ring.

Mechanistic Pathway (DOT Visualization)

Figure 1: Divergent synthetic pathways from Ethyl 2-oximinoacetoacetate. Route A yields the direct imidazole ester; Route B yields the 2-mercapto derivative.

Detailed Experimental Protocols

Protocol A: Reduction of Ethyl 2-oximinoacetoacetate

Objective: Generate the reactive ethyl 2-aminoacetoacetate in situ. Critical Note: The free base of the amine is unstable. It is generated as the acetate or hydrochloride salt or used immediately.

Materials:

-

Ethyl 2-oximinoacetoacetate (10 mmol, 1.59 g)

-

Zinc Dust (Activated, 30 mmol, 1.96 g)

-

Glacial Acetic Acid (15 mL)

-

Solvent: Ethanol or Methanol (Optional co-solvent)

Procedure:

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice-water bath (0–5 °C).

-

Dissolution: Dissolve ethyl 2-oximinoacetoacetate in 10 mL of Glacial Acetic Acid.

-

Reduction: Add Zinc dust portion-wise over 30 minutes.

-

Observation: The reaction is exothermic.[2] Maintain internal temperature < 15 °C to prevent side reactions.

-

-

Digestion: After addition, allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours.

-

Monitoring: TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting oxime spot (

) should disappear.

-

-

Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with 5 mL acetic acid.

-

Result: The filtrate contains Ethyl 2-aminoacetoacetate acetate salt . Use immediately for Protocol B.

-

Protocol B: Cyclization to Ethyl 4-methylimidazole-5-carboxylate (The Formamide Route)

Objective: Synthesis of the imidazole core via Bredereck-type synthesis.

Materials:

-

Filtrate from Protocol A (containing ~10 mmol amine precursor)

-

Formamide (Excess, 10 mL)

-

Reagent: Ammonium Acetate (optional, enhances yield)

Procedure:

-

Concentration (Optional): If the volume of acetic acid from Protocol A is high, concentrate under reduced pressure (keep T < 40 °C) to a viscous oil.

-

Addition: Add 10 mL of Formamide to the residue.

-

Cyclization: Heat the mixture to 140–150 °C for 4–6 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 55–65%

Data:

Protocol C: Synthesis of 2-Mercaptoimidazoles (The KSCN Route)

Objective: Synthesis of Ethyl 2-mercapto-4-methylimidazole-5-carboxylate . This derivative allows for further functionalization at the C2 position (e.g., alkylation to thioethers).

Procedure:

-

Preparation: Take the filtrate from Protocol A (Ethyl 2-aminoacetoacetate).

-

Reagent Addition: Add Potassium Thiocyanate (KSCN) (12 mmol, 1.16 g) dissolved in minimal water/ethanol.

-

Reaction: Reflux the mixture (approx. 80–90 °C) for 2–3 hours.

-

Workup:

-

Cool the mixture. The product often precipitates as a solid upon cooling or dilution with water.

-

Filter the solid, wash with cold water.[1]

-

-

Desulfurization (Optional): To convert the 2-mercapto derivative to the parent imidazole, treat with dilute nitric acid or

.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reduction) | Incomplete reduction or Zinc passivation. | Activate Zinc dust with dilute HCl prior to use. Ensure temperature stays < 15°C during addition to avoid decomposition. |

| Pyrazine Formation | Free amine dimerization. | Keep the amine in acidic conditions (Acetic acid/HCl) until the cyclization reagent is added. Do not store the intermediate. |

| Sticky/Tar Product | Polymerization of formamide or overheating. | strictly control the oil bath temperature (140–150 °C). Do not exceed 160 °C. Use fresh formamide. |

| No Precipitation | Product too soluble in aqueous acid. | Carefully neutralize to pH 7–8. Salting out (NaCl saturation) aids extraction. |

Workflow Logic & Quality Control

Figure 2: Operational workflow emphasizing the critical Quality Control (QC) checkpoint after reduction.

References

-

GuideChem. (n.d.). Synthesis of Ethyl imidazole-4-carboxylate. Retrieved from

-

Maji, B., et al. (2025).[5] Mechanochemical Clemmensen Reduction. Synthesis, 57, 84-90.[5] (Contextual reference for Zinc activation). Retrieved from

-

Beyzaei, H., et al. (2015).[8] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4). (Demonstrates KSCN cyclization logic). Retrieved from

-

Maeda, S., et al. (1984).[9] Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical & Pharmaceutical Bulletin, 32(7). Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Reduction mechanism - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. jocpr.com [jocpr.com]

- 5. Zinc [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ethyl 2-Hydroxyimino-3-Oxobutanoate as a Chelating Ligand Precursor

Executive Summary & Strategic Utility

Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8), also known as the oxime of ethyl acetoacetate, is a pivotal intermediate in coordination chemistry and heterocyclic ligand synthesis. Its strategic value lies in its dual-modality :

-

Direct Chelation: The

-hydroxyimino ketone moiety functions as a bidentate ligand ( -

Ligand Synthesis Precursor: It is the obligate intermediate in the Knorr Pyrrole Synthesis , serving as the precursor to

-aminoketones. These are the building blocks for pyrroles, which are subsequently polymerized to form porphyrins and phthalocyanines —the "king class" of macrocyclic chelators used in catalysis and photodynamic therapy.

This guide provides high-purity synthesis protocols and application workflows for utilizing this molecule in ligand design.

Chemical Identity & Mechanism[1][2][3][4]

| Property | Specification |

| IUPAC Name | Ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate |

| Molecular Formula | |

| Molecular Weight | 159.14 g/mol |

| Key Functional Groups | |

| Solubility | Soluble in EtOH, Et2O, CHCl3; Insoluble in |

| Stability | Stable at |

Mechanistic Pathway: The "Nitrosation Gate"

The synthesis relies on the nitrosation of the active methylene group in ethyl acetoacetate. This reaction is highly sensitive to temperature.[1] Control at

Protocol A: High-Purity Synthesis (Nitrosation)

Objective: Synthesis of >98% pure ethyl 2-hydroxyimino-3-oxobutanoate suitable for subsequent metal complexation or reduction.

Safety Warning: Sodium nitrite is toxic and an oxidizer. The reaction is exothermic.[1] Work in a fume hood.

Reagents

-

Ethyl Acetoacetate (EAA): 1.0 mol (130.14 g)

-

Sodium Nitrite (

): 1.2 mol (82.8 g) dissolved in 150 mL -

Glacial Acetic Acid: 150 mL

-

Extraction Solvent: Diethyl Ether or Ethyl Acetate

Step-by-Step Procedure

-

Preparation: In a 1L 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the Ethyl Acetoacetate (1.0 mol) in Glacial Acetic Acid (150 mL).

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to

C .-

Critical Control Point: Do not allow the temperature to drop below

C (freezing acetic acid) or rise above

-

-

Nitrosation: Add the aqueous Sodium Nitrite solution dropwise over 60-90 minutes.

-

Observation: The solution will turn from colorless to yellow/orange.

-

Agitation: Maintain vigorous stirring to prevent local heating.

-

-

Post-Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with 300 mL of ice-cold water.

-

Extract with Diethyl Ether (

mL). -

Wash the combined organic layers with saturated

(carefully, evolves -

Wash with brine, dry over anhydrous

, and filter.[2]

-

-

Isolation: Evaporate the solvent under reduced pressure (Rotovap at

C).-

Result: A viscous yellow oil which may solidify upon standing in a freezer.

-

Yield Expectation: 85-95%.

-

Protocol B: Application as Ligand Precursor (Knorr Synthesis)

Context: This protocol converts the oxime precursor into a pyrrole ligand. This is the standard route for creating porphyrin-based chelators.

Workflow Diagram

[3]

Experimental Procedure

-

Dissolution: Dissolve 0.1 mol of the Ethyl 2-hydroxyimino-3-oxobutanoate (from Protocol A) in 50 mL of Glacial Acetic Acid.

-

Partner Reagent: Add 0.1 mol of fresh Ethyl Acetoacetate to the solution.

-

Reduction/Cyclization:

-

Place the mixture in a 3-neck flask with a reflux condenser and mechanical stirrer.

-

Add Zinc Dust (0.3 mol) in small portions.

-

Exotherm Warning: The reaction is highly exothermic.[1] The heat generated drives the condensation. Add Zn slowly to maintain a gentle reflux.

-

-

Reflux: After Zn addition, heat to reflux for 1 hour to ensure completion.

-